molecular formula C19H15N5O3S B2922924 4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile CAS No. 897473-98-2

4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

Cat. No. B2922924
M. Wt: 393.42
InChI Key: NHRPNJYWGCCWQG-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic aromatic compounds that consist of a benzene ring fused to a thiazole ring . They are found in various marine and terrestrial natural compounds and are widely used due to their highly pharmaceutical and biological activity .


Synthesis Analysis

Benzothiazoles can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . A variety of methods have been developed for the synthesis of benzothiazoles, including the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Molecular Structure Analysis

The benzothiazole ring system involves a benzene ring fused to a thiazole ring . The exact molecular structure of “4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile” would require more specific information or computational chemistry analysis.


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For example, iodine can promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary depending on their specific structure. For example, some benzothiazoles have been found to have a molecular weight of around 486.51 .

Scientific Research Applications

Antimicrobial and Antiviral Activities

  • Research has identified derivatives of 4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile exhibiting significant antimicrobial and antiviral activities. For instance, compounds with modifications such as urea and thiourea derivatives have shown promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, highlighting their potential in addressing plant viral infections and microbial pathogens (Reddy et al., 2013).

Cellular Imaging and Fluorescent Probes

  • Novel fluorescent dyes based on benzothiazol derivatives have been developed for imaging of low pH regions and lipid membranes in living cells, offering tools for biomedical research and potential diagnostic applications. Such compounds provide a mechanism for the selective imaging of cellular compartments, aiding in the study of cellular processes and disease states (de Almeida et al., 2021).

Antitrypanosomal and Antileishmanial Activity

  • Derivatives have been explored for their potential as therapeutic agents against neglected tropical diseases. For example, research into 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives has identified potential drug candidates for visceral leishmaniasis (VL), demonstrating the compound's flexibility in addressing various parasitic diseases (Thompson et al., 2016).

Quantitative Structure-Activity Relationship (QSAR) Studies

  • QSAR studies on new benzothiazoles derived substituted piperazine derivatives have been conducted to understand the relationship between chemical structure and biological activity. This research aids in the design of more effective compounds by identifying key structural features responsible for biological activity (Al-Masoudi et al., 2011).

Safety And Hazards

The safety and hazards associated with benzothiazoles can vary depending on their specific structure. Some benzothiazoles have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles were anticipated . Given their wide range of biological activities and pharmaceutical value, the synthesis of benzothiazoles is of considerable interest .

properties

IUPAC Name

4-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S/c20-12-13-1-3-14(4-2-13)18(25)22-7-9-23(10-8-22)19-21-16-6-5-15(24(26)27)11-17(16)28-19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRPNJYWGCCWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

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